Enhanced Lipophilicity (LogP) Relative to Methyl, Chloro, and tert-Butyl Analogs
The lipophilicity (LogP) of 1-[(4-sec-butylphenyl)sulfonyl]piperazine (CAS 744227-35-8) is calculated to be 2.98 . In comparison, the methyl analog (1-[(4-methylphenyl)sulfonyl]piperazine, CAS 27106-51-0) has a LogP of 1.94 , the chloro analog (1-[(4-chlorophenyl)sulfonyl]piperazine, CAS 16017-53-1) has a LogP of 2.28 , and the tert-butyl analog (1-[(4-tert-butylphenyl)sulfonyl]piperazine, CAS 379244-68-5) has a LogP of 2.93 . The sec-butyl substituent confers the highest lipophilicity among these comparators, with a LogP value approximately 1.04 units greater than the methyl analog, 0.70 units greater than the chloro analog, and 0.05 units greater than the tert-butyl analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.98 |
| Comparator Or Baseline | 1-[(4-methylphenyl)sulfonyl]piperazine: 1.94; 1-[(4-chlorophenyl)sulfonyl]piperazine: 2.28; 1-[(4-tert-butylphenyl)sulfonyl]piperazine: 2.93 |
| Quantified Difference | ΔLogP vs. methyl: +1.04; vs. chloro: +0.70; vs. tert-butyl: +0.05 |
| Conditions | Predicted LogP values using ChemSrc calculation method |
Why This Matters
Higher lipophilicity predicts increased membrane permeability and altered tissue distribution, making this compound more suitable for applications requiring enhanced cellular uptake or blood-brain barrier penetration compared to less lipophilic analogs.
- [1] ChemSrc. (2025). 1-[(4-sec-Butylphenyl)sulfonyl]piperazine (CAS 744227-35-8). ChemSrc. View Source
- [2] ChemSrc. (2025). 1-(甲苯-4-磺酰基)哌嗪 (CAS 27106-51-0). ChemSrc. View Source
- [3] ChemSrc. (2025). 1-(4-氯苯磺酰基)-哌嗪 (CAS 16017-53-1). ChemSrc. View Source
- [4] ChemSrc. (2025). 1-[(4-叔丁基苯基)磺酰基]哌嗪 (CAS 379244-68-5). ChemSrc. View Source
